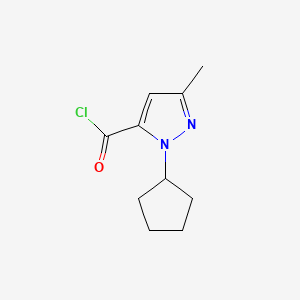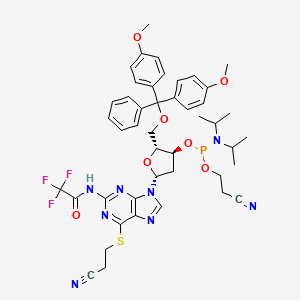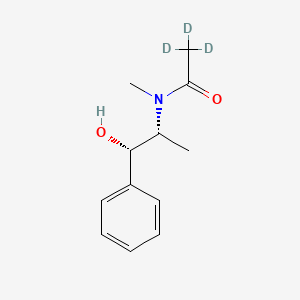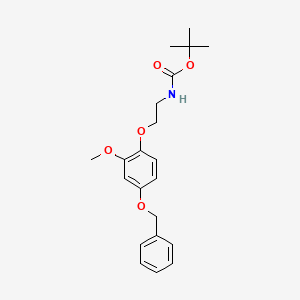![molecular formula C47H45BClN6OP2Ru B585483 Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct CAS No. 141686-21-7](/img/structure/B585483.png)
Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct is a useful research compound. Its molecular formula is C47H45BClN6OP2Ru and its molecular weight is 919.196. The purity is usually 95%.
BenchChem offers high-quality Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dihydrogen Bonding and Basicity of Ligands
The ruthenium complex's reactions with proton donors indicate dihydrogen bonding capabilities and provide insights into the basicity of ligands in such complexes (Silantyev et al., 2014).
Catalytic Hydrogenation Reactions
New hydrotris(1-pyrazolyl)borate complexes of ruthenium have been synthesized, showing potential roles in catalytic hydrogenation reactions. These complexes can form adducts with various molecules, indicating versatility in chemical reactions (Chan et al., 1997).
Characterization of Europium(II) Complexes
The synthesis and characterization of europium(II) hydrotris(pyrazol-1-yl)borate complexes demonstrate the potential for studying the relative bond strengths of different ligands in such metal complexes (Matos et al., 2001).
Ligand to Ligand Charge Transfer
Studies on copper(I) complexes with hydrotris(pyrazolyl)borate and triphenylarsine demonstrate ligand to ligand charge transfer properties, contributing to the understanding of electronic transitions and metal influence in such complexes (Acosta et al., 2000).
Oxidative Addition and Catalytic Cycles
Research on molybdenum complexes with hydrotris(pyrazolyl)borate ligands showcases the potential for studying oxidative addition and catalytic cycles involving such metal-ligand systems (Nemykin et al., 2002).
Dihydrogen-Bond-Promoted Catalysis
The hydration of nitriles to amides catalyzed by hydrotris(pyrazolyl)borato ruthenium complex demonstrates the role of dihydrogen bonding in catalysis (Fung et al., 2003).
Eigenschaften
InChI |
InChI=1S/2C18H15P.C9H9BN6.C2H6O.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-2-3;;/h2*1-15H;1-5,7-8H,9H2;3H,2H2,1H3;1H;/q;;-1;;;+2/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSHVVOAGLJLI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1CC=C=N1)(N2C=CC=N2)N3C=CC=N3.CCO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H45BClN6OP2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72376340 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


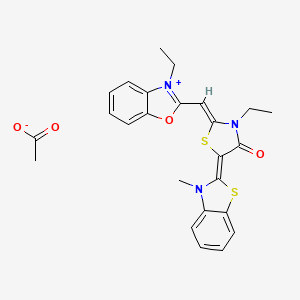
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
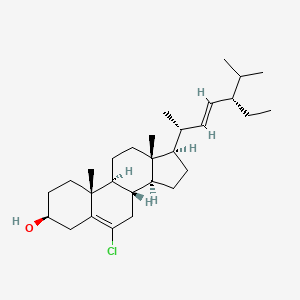
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
